N-Hydroxy-1-oxy-nicotinamidine
Overview
Description
N-Hydroxy-1-oxy-nicotinamidine is a compound related to nicotinic acid derivatives, which are widely found in plants and animals and have various biological activities. The compound is structurally related to nicotinamides, which are known to participate in biological processes such as the NAD+ salvage pathway and can act as substrates or inhibitors for enzymes like nicotinamidases . Nicotinic acid derivatives have been explored for their potential use in applications such as herbicides and coordination polymers with interesting properties .
Synthesis Analysis
The synthesis of N-Hydroxy-1-oxy-nicotinamidine and related compounds involves various chemical reactions. For instance, N-(arylmethoxy)-2-chloronicotinamides, which are structurally related, are synthesized from nicotinic acid and have shown herbicidal activity . Another related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was synthesized and characterized using techniques such as XRD and NMR . The synthesis of (Z)-2-N′-hydroxyisonicotinamidine was also reported, with its structure determined by single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of N-Hydroxy-1-oxy-nicotinamidine is not directly reported, but related compounds have been structurally characterized. For example, the crystal structure of (Z)-2-N′-hydroxyisonicotinamidine was solved, showing intramolecular N—H···O interactions and intermolecular N—H···N and O—H···N interactions, which stabilize the molecule . Similarly, the structural analysis of nicotinamide analogs has provided insights into their binding and reactivity .
Chemical Reactions Analysis
N-Hydroxy-1-oxy-nicotinamidine is expected to participate in chemical reactions typical of nicotinic acid derivatives. For instance, N-alkyl-N'-hydroxyguanidine compounds, which are structurally related, have been shown to mimic NO formation from N(omega)-hydroxy-L-arginine in nitric oxide synthase (NOS) reactions . The study of N-aryl N'-hydroxyguanidines revealed that certain structural features are crucial for NO formation, such as the presence of a monosubstituted N-hydroxyguanidine function and a N-phenyl ring with a small, not electron-withdrawing para substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Hydroxy-1-oxy-nicotinamidine can be inferred from related compounds. Nicotinamide derivatives have been shown to interact with enzymes and exhibit inhibitory effects on metabolic pathways, such as the inhibition of hepatic microsomal mixed-function oxidase activity by nicotinamide . Coordination polymers based on nicotinate ligands have been synthesized, demonstrating stability at high temperatures and weak antiferromagnetic coupling . Additionally, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) suggests potential applications in biochemical assays .
Scientific Research Applications
Antimicrobial and Antiproliferative Activities Research has explored the synthesis of substituted phenylfuranylnicotinamidines, which includes compounds related to N-Hydroxy-1-oxy-nicotinamidine. These compounds have shown significant antimicrobial activities against various bacterial strains like Escherichia coli and Staphylococcus aureus. Moreover, they demonstrated promising cytotoxic activities against human cancer cell lines. The study highlighted that the activity of these compounds could range from cytostatic to cytotoxic based on the substitution pattern on the terminal phenyl ring, indicating their potential in cancer therapy (Youssef, Arafa, & Ismail, 2016).
Metabolic Effects in Cancer Cells Another aspect of research involves the role of nicotinamide phosphoribosyltransferase (NAMPT) in cellular bioenergetics, where it converts nicotinamide to nicotinamide adenine dinucleotide (NAD+). A study using a metabolomics approach investigated the effects of FK866, a NAMPT inhibitor, on human cancer cells. Significant changes were observed in amino acid metabolism and the metabolism of purine and pyrimidine, along with alterations in glycolysis, the citric acid cycle, and the pentose phosphate pathway. This research highlights the potential of global metabolomics as a tool in understanding the mechanism of action of drugs at a cellular level (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).
Enzyme Function and Inhibition Nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, have been extensively studied. They are important in various biological processes, including aging and disease. A study on the steady-state kinetic parameters of nicotinamidases from different species revealed their efficiency as catalysts and identified nicotinaldehyde as a potent competitive inhibitor. This research provides insights into the catalytic mechanism of nicotinamidases and their potential as therapeutic targets in various diseases (French et al., 2010).
Herbicidal Activity In agricultural research, nicotinic acid derivatives have been studied for their potential as herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, showed excellent herbicidal activity against various plants. This study provides a structure-activity relationship that could be useful for the development of new herbicides against monocotyledonous weeds (Yu et al., 2021).
Safety And Hazards
N-Hydroxy-1-oxy-nicotinamidine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGUYOXSVWPAGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[O-])/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430553 | |
Record name | N-Hydroxy-1-oxy-nicotinamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N'-hydroxycarbamimidoyl)pyridin-1-ium-1-olate | |
CAS RN |
92757-16-9 | |
Record name | N-Hydroxy-1-oxy-nicotinamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxy-1-oxy-nicotinamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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